5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

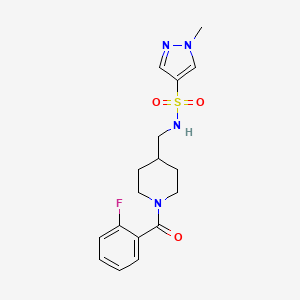

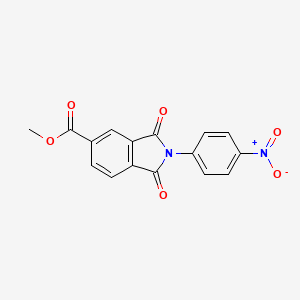

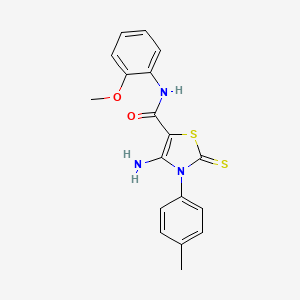

5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is also known as Ionox 330.

Molecular Structure Analysis

The molecular structure of 5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile consists of a benzene ring substituted with a tert-butyl group, two cyano groups, and a hydroxy group .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One significant application of derivatives similar to "5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile" is in corrosion inhibition. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives have been synthesized and shown to effectively inhibit corrosion on mild steel in acidic conditions. These compounds exhibit high inhibition efficiencies due to their adsorption on the metal surface, following the Langmuir adsorption isotherm, supported by electrochemical, thermodynamic, and quantum chemical investigations (Verma, Quraishi, & Singh, 2015).

Battery Overcharge Protection

Derivatives like 3,5-di-tert-butyl-1,2-dimethoxybenzene have been explored for their potential in enhancing lithium-ion battery safety. As new redox shuttle additives, these compounds offer overcharge protection to batteries, although their electrochemical stability may vary. The detailed structural and electrochemical analyses help in understanding their suitability and performance in practical applications (Zhang et al., 2010).

Advanced Material Synthesis

Another area of application is in the synthesis of advanced materials, such as polyamides and polyimides with specific properties. For example, ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been developed. These materials exhibit remarkable solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).

Pharmaceutical and Biochemical Research

While the initial request excludes drug usage and dosage information, it's worth noting that derivatives of "5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile" have been studied for their biochemical applications, including their action as powerful uncouplers of respiratory-chain phosphorylation. This illustrates their potential in studying fundamental biochemical processes and in developing therapeutic agents (Muraoka & Terada, 1972).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-tert-butyl-4-hydroxybenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-12(2,3)10-5-8(6-13)4-9(7-14)11(10)15/h4-5,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISLOWKFVLWGKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Methylthio)benzimidazo[1,2-c]quinazoline](/img/structure/B2590127.png)

![N-(2-fluorobenzyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2590128.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B2590131.png)

![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2590138.png)

![3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2590139.png)